molecular formula C11H16N2 B2937105 (2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine CAS No. 2227256-17-7

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine

Cat. No.: B2937105
CAS No.: 2227256-17-7
M. Wt: 176.263
InChI Key: DLENRPOBIBOYGR-MNOVXSKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in asymmetric synthesis. For example, the enantioselective reduction of a suitable precursor, such as a ketone or imine, can be achieved using chiral reducing agents or catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into binding sites with high specificity, influencing biological pathways and processes. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3R)-1-Methyl-2-phenylpyrrolidin-3-amine apart is its specific structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

(2S,3R)-1-methyl-2-phenylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-8-7-10(12)11(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8,12H2,1H3/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLENRPOBIBOYGR-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]([C@@H]1C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.